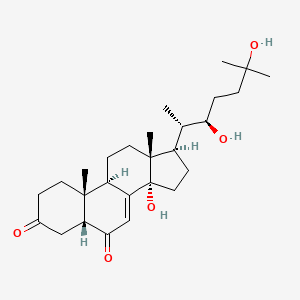

3-Dehydro-2-deoxyecdysone

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H42O5 |

|---|---|

Molecular Weight |

446.6 g/mol |

IUPAC Name |

(5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C27H42O5/c1-16(22(29)9-10-24(2,3)31)18-8-13-27(32)20-15-23(30)21-14-17(28)6-11-25(21,4)19(20)7-12-26(18,27)5/h15-16,18-19,21-22,29,31-32H,6-14H2,1-5H3/t16-,18+,19-,21-,22+,25+,26+,27+/m0/s1 |

InChI Key |

PDQPHVPWJVSDEA-IHTFJKPZSA-N |

SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(=O)C4)C)C)O)C(CCC(C)(C)O)O |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C)O)[C@@H](CCC(C)(C)O)O |

Canonical SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(=O)C4)C)C)O)C(CCC(C)(C)O)O |

Origin of Product |

United States |

Biosynthesis of 3 Dehydro 2 Deoxyecdysone

Sterol Precursors and Early Conversion Steps in Ecdysteroidogenesis

Arthropods are incapable of synthesizing sterols de novo and are therefore reliant on their diet to obtain the necessary precursors for steroid hormones. nih.govtandfonline.com This dependency makes them sterol auxotrophs. nih.govcore.ac.uk The primary and most direct precursor for the biosynthesis of C27 ecdysteroids is cholesterol. nih.govresearchgate.netresearchgate.net However, many insect species, particularly those that are herbivorous or fungivorous, consume a diet rich in C28 and C29 phytosterols (B1254722) (like campesterol (B1663852) and stigmasterol) or fungal sterols (like ergosterol). nih.govcore.ac.ukbiorxiv.org These insects have evolved two main strategies: some dealkylate these plant sterols to produce cholesterol, while others directly convert them into C28 or C29 ecdysteroids, such as makisterone (B1173491) A. nih.govcore.ac.uk

The biosynthetic pathway is initiated with the conversion of cholesterol into 7-dehydrocholesterol (B119134) (7dC). nih.govbiologists.com This crucial first step is catalyzed by a Rieske-domain oxygenase known as Neverland (Nvd). biologists.comresearchgate.nettandfonline.com Following the formation of 7dC, it undergoes a series of oxidative modifications that are not yet fully elucidated, collectively referred to as the "Black Box". nih.govbiorxiv.orgbiologists.com These reactions convert 7dC into a key intermediate known as 5β-diketol, or more formally, 3-dehydro-2,22,25-trideoxyecdysone, which serves as the substrate for the final series of hydroxylation steps. tandfonline.comresearchgate.net

Enzymatic Steps in the Formation of 3-Dehydro-2-deoxyecdysone

The formation of this compound occurs during the terminal hydroxylation sequence of ecdysteroidogenesis. This phase of the pathway is characterized by the sequential addition of hydroxyl groups to the sterol nucleus by a suite of specific enzymes.

The terminal hydroxylation steps that convert 5β-diketol to ecdysone (B1671078) and its derivatives are catalyzed by a group of mitochondrial cytochrome P450 (CYP) monooxygenases. tandfonline.comresearchgate.net These enzymes are famously known as the "Halloween genes," a name derived from the monstrous phenotypes observed in Drosophila melanogaster mutants. tandfonline.com These enzymes are essential for adding hydroxyl groups at specific carbons on the steroid precursor.

The key Halloween genes involved in this terminal pathway include:

Phantom (Phm) : A CYP306A1 enzyme that functions as a C-25 hydroxylase. tandfonline.commdpi.com

Disembodied (Dib) : A CYP302A1 enzyme that acts as a C-22 hydroxylase. tandfonline.commdpi.com

Shadow (Sad) : A CYP315A1 enzyme responsible for the final C-2 hydroxylation. tandfonline.commdpi.com

Another P450 enzyme, Spook (Spo) , is involved in the earlier "Black Box" reactions. researchgate.net The coordinated action of these hydroxylases is critical for the production of biologically active ecdysteroids.

Table 1: Key Cytochrome P450 Enzymes in Terminal Ecdysteroidogenesis

| Enzyme Name (Gene) | Cytochrome P450 Family | Catalytic Function |

| Phantom (Phm) | CYP306A1 | C-25 Hydroxylation tandfonline.commdpi.com |

| Disembodied (Dib) | CYP302A1 | C-22 Hydroxylation tandfonline.commdpi.com |

| Shadow (Sad) | CYP315A1 | C-2 Hydroxylation tandfonline.commdpi.com |

The substrate for the terminal hydroxylation cascade is the 5β-diketol (3-dehydro-2,22,25-trideoxyecdysone). researchgate.net This compound is the product of the enigmatic "Black Box" reactions that modify 7-dehydrocholesterol. biologists.comresearchgate.net Within this black box, the conversion of 7dC to a Δ4-diketol has been proposed as a step. biologists.com The role of 5β-diketol as a direct precursor has been substantiated by metabolic studies. eje.cz Experiments using radiolabeled 5β-diketol have demonstrated its conversion into downstream ecdysteroids, including 3-dehydroecdysone (B1239484). eje.cz The detection of this compound as a metabolite in these experiments provides strong evidence for its position within this pathway. eje.cz

The biosynthesis of this compound from its precursor, 5β-diketol, follows a preferred hydroxylation sequence. eje.czbioone.org The generally accepted order of these terminal hydroxylations is C-25, followed by C-22, and finally C-2. eje.cz

The pathway to this compound specifically involves the first two of these steps, acting on a substrate that already possesses the 3-keto group (the "3-dehydro" feature):

25-Hydroxylation : The enzyme Phantom (CYP306A1) first adds a hydroxyl group to carbon 25 of 5β-diketol.

22-Hydroxylation : The resulting intermediate is then hydroxylated at carbon 22 by the enzyme Disembodied (CYP302A1). expasy.org

This two-step sequence yields the compound this compound. eje.cz This molecule is "2-deoxy" because it has yet to undergo the final 2-hydroxylation step catalyzed by the Shadow enzyme.

Table 2: Biosynthetic Sequence from 5β-Diketol to this compound

| Precursor | Enzyme | Product |

| 5β-Diketol (3-dehydro-2,22,25-trideoxyecdysone) | Phantom (C-25 Hydroxylase) | 3-dehydro-2,22-dideoxyecdysone |

| 3-dehydro-2,22-dideoxyecdysone | Disembodied (C-22 Hydroxylase) | This compound |

Proposed Intermediacy of 3-Dehydro-D4-diketol and 5β-Diketol in Biosynthesis

Tissue-Specific Biosynthesis Pathways of this compound

The synthesis of ecdysteroids, including the intermediate this compound, is localized to specialized endocrine glands in arthropods.

In insects, the primary site of ecdysteroid biosynthesis during larval and pupal stages is a pair of endocrine glands located in the thorax known as the prothoracic glands (PG). researchgate.netbiologists.comjst.go.jp The crustacean counterpart to these glands are the Y-organs (YO), which serve the same steroidogenic function. researchgate.netplos.org These glands are responsible for converting dietary sterols into ecdysone and other ecdysteroids, which are then secreted into the hemolymph. jst.go.jpplos.org The entire enzymatic machinery, from Neverland through the Halloween genes, is expressed in these tissues. researchgate.nettandfonline.com Studies have shown that prothoracic glands can produce not only ecdysone but also 3-dehydroecdysone, indicating that the pathway involving 3-dehydro intermediates operates within these glands. eje.cz The metabolism of 5β-diketol to both 3-dehydro and 3β-hydroxy intermediates in the prothoracic glands of the tobacco hornworm, Manduca sexta, further supports the synthesis of this compound in this tissue. eje.cz

Phytoecdysteroid Biosynthesis in Plants

The biosynthesis of phytoecdysteroids (PEs) in plants is a complex process that originates from the mevalonate (B85504) (MVA) pathway in the plant cell's cytosol. mdpi.comnih.gov This pathway utilizes acetyl-CoA as the initial precursor to produce a diverse array of over 500 different phytoecdysteroids found in various plant species. mdpi.comresearchgate.net While the complete biosynthetic pathway is not yet fully understood and may vary between plant types, research has elucidated several key steps and precursors involved in the formation of these compounds. mdpi.com

The initial stages of PE biosynthesis follow the established sterol pathway. mdpi.com Through the MVA pathway, acetyl-CoA is converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are essential building blocks. nih.gov The condensation of six of these isoprene (B109036) units leads to the formation of squalene, which is then cyclized to form sterols. nih.gov In higher plants, this can proceed through two pathways, leading to either cycloartenol (B190886) or lanosterol (B1674476), both of which have been detected in spinach (Spinacia oleracea), a plant known to accumulate phytoecdysteroids. ashs.org

From these initial sterol structures, the pathway diverges towards the synthesis of specific phytoecdysteroids. Cholesterol (a C27 sterol) and lathosterol (B1674540) are considered key precursors for phytoecdysteroid production. mdpi.comnih.gov Studies on spinach have identified lathosterol as a precursor, while research in other plants suggests cholesterol is also a viable starting point. mdpi.com It remains unclear whether one sterol is preferred over the other, and it is possible that both can serve as substrates for phytoecdysteroid biosynthesis in plants like those of the Chenopodium genus. mdpi.com The conversion of the trans A/B ring juncture found in sterols to the characteristic cis A/B ring juncture of ecdysteroids is a crucial modification in the pathway. nih.gov

The later stages of the biosynthetic pathway involve a series of hydroxylation reactions, which are thought to be catalyzed by cytochrome P450 enzymes. tandfonline.comcdnsciencepub.com This creates the polyhydroxylated structure typical of ecdysteroids. The vast diversity of phytoecdysteroids suggests that the biosynthesis occurs through a combinatorial system involving a network of enzymes that may lack strict substrate specificity. mdpi.com This allows for the creation of numerous structural permutations from a few early intermediates. mdpi.com

The compound this compound is considered a potential intermediate in this complex network. While much of the evidence for the role of 3-dehydro compounds comes from studies in insects, labeled this compound has been observed as a metabolite in these systems. eje.cz In plants, research on hairy roots of Ajuga reptans has shown that the introduction of the characteristic 7-ene functionality can occur at a later stage in the biosynthetic pathway, a point at which dehydro-intermediates could be involved. nih.gov It is hypothesized that phytoecdysteroids are synthesized by a different class of enzymes than those found in insects, as no plant orthologs of the insect ecdysteroidogenic enzyme genes have been identified in published genomes. tandfonline.com

Research Findings on Phytoecdysteroid Precursors

The following table summarizes key precursors and intermediates identified in the biosynthesis of phytoecdysteroids in plants.

| Compound/Precursor | Role in Biosynthesis | Source(s) |

| Acetyl-CoA | Initial precursor for the mevalonate pathway. | mdpi.comnih.gov |

| Mevalonic Acid (MVA) | Key intermediate in the cytosolic sterol pathway. | mdpi.comnih.gov |

| Lathosterol | C27 sterol identified as a precursor in spinach. | mdpi.com |

| Cholesterol | C27 sterol considered a primary precursor for PEs. | mdpi.comnih.gov |

| Cycloartenol | Phytosterol intermediate; suggests a dual biosynthetic pathway in spinach. | ashs.org |

| Lanosterol | Phytosterol intermediate; suggests a dual biosynthetic pathway in spinach. | ashs.org |

| 3β-hydroxy-5β-cholestan-6-one | Intermediate converted to 20-hydroxyecdysone (B1671079) in Ajuga reptans hairy roots. | nih.gov |

Investigated Plant Species and Biosynthetic Insights

Research into different plant species has provided valuable, albeit incomplete, insights into the phytoecdysteroid biosynthetic pathway.

| Plant Species | Key Findings | Source(s) |

| Spinacia oleracea (Spinach) | Lathosterol is a precursor. The presence of both cycloartenol and lanosterol suggests dual biosynthetic pathways to phytosterols may contribute to PE production. | mdpi.comashs.org |

| Ajuga reptans (Hairy Roots) | Demonstrated that the 7-ene group can be introduced at a later stage of biosynthesis. | nih.gov |

| Chenopodium species | Contain both lathosterol and cholesterol, suggesting both may be used as substrates for PE production. | mdpi.com |

Metabolism and Interconversion of 3 Dehydro 2 Deoxyecdysone

Biotransformation to Other Ecdysteroids

3-Dehydro-2-deoxyecdysone serves as a key intermediate in the biosynthetic and metabolic pathways of ecdysteroids. Its biotransformation involves several key enzymatic steps, including reduction and hydroxylation, leading to the formation of other significant ecdysteroids.

3β-Reduction to 2-Deoxyecdysone (B1253580) and Ecdysone (B1671078)

The conversion of this compound to 2-deoxyecdysone is facilitated by a 3β-reduction reaction. This process is a crucial step in the formation of active ecdysteroids. In the shore crab Carcinus maenas, a microsomal enzyme with similarities to vertebrate 3β-hydroxysteroid dehydrogenase (3β-HSD) has been identified in the Y-organs, the molting glands of crustaceans. normalesup.org This enzyme can catalyze the 3β-reduction of this compound in the presence of NADH. normalesup.org

Further along the pathway, 2-deoxyecdysone can be hydroxylated to produce ecdysone. nih.gov The conversion of 3-dehydroecdysone (B1239484), a related compound, to ecdysone is mediated by the enzyme 3-dehydroecdysteroid-3β-reductase. nih.govliverpool.ac.uk This suggests a parallel pathway where this compound is first reduced to 2-deoxyecdysone, which is then hydroxylated to form ecdysone.

| Precursor | Enzyme/Process | Product(s) | Organism/Tissue |

| This compound | 3β-reduction | 2-Deoxyecdysone | Carcinus maenas (Y-organs) |

| 2-Deoxyecdysone | 2-hydroxylation | Ecdysone | Polypodium vulgare |

| 3-Dehydroecdysone | 3-dehydroecdysteroid-3β-reductase | Ecdysone | Lepidopteran insects |

20-Hydroxylation of Downstream Metabolites

Following the initial reduction and hydroxylation steps, further modifications can occur. The 20-hydroxylation of ecdysone leads to the formation of 20-hydroxyecdysone (B1671079), the most active form of the molting hormone in many insects. nih.gov In the crayfish Orconectes limosus, in vitro studies have demonstrated that various tissues possess 20-hydroxylase activity, converting 3-dehydroecdysone to its 20-hydroxylated counterpart, 3-dehydro-20-hydroxyecdysone, as well as converting ecdysone to 20-hydroxyecdysone. eje.cznih.gov This suggests that downstream metabolites of this compound are also substrates for 20-hydroxylase, contributing to the pool of active hormones. In the silkworm, Bombyx mori, the reduction of 3-dehydroecdysone to ecdysone is a key step, and the subsequent 20-hydroxylation is crucial for generating the high levels of 20-hydroxyecdysone required for embryonic development. nih.gov

3α-Reduction Pathways of this compound

In addition to the 3β-reduction pathway that leads to active ecdysteroids, a 3α-reduction pathway also exists, which is generally considered an inactivation route. In the midgut cytosol of the cotton leafworm, Spodoptera littoralis, 3-dehydroecdysteroids can be irreversibly reduced by 3-dehydroecdysone 3α-reductase to form 3-epiecdysteroids. portlandpress.com This enzyme shows a preference for NADPH as a cofactor. portlandpress.com While the direct 3α-reduction of this compound is not explicitly detailed, the presence of this pathway for other 3-dehydroecdysteroids suggests a potential route for its inactivation.

Enzymes Governing this compound Interconversion

Activity of 3-Dehydroecdysteroid-3β-reductase

The enzyme 3-dehydroecdysteroid-3β-reductase is central to the conversion of 3-dehydroecdysteroids back to their biologically active 3β-hydroxy forms. In lepidopteran insects, this enzyme is responsible for converting 3-dehydroecdysone, secreted by the prothoracic glands, into ecdysone in the hemolymph. liverpool.ac.uk The enzyme is reversible and can reduce the intermediate product, 3-dehydroecdysone (or 3-dehydro-20-hydroxyecdysone), to active ecdysone. nih.govijbs.com

In the crab Carcinus maenas, a membrane-bound, NAD+-dependent 3β-hydroxysteroid dehydrogenase activity has been identified in the Y-organs. nih.gov This enzyme is capable of reducing several 3-oxo-ecdysteroids, including this compound, and its activity is reversible, as evidenced by the NADH-dependent 3β-reduction and NAD+-dependent oxidation. normalesup.orgnih.gov The specificity of this enzyme for molting glands suggests its integral role in the biosynthetic pathway of ecdysteroids. nih.gov

| Enzyme | Function | Cofactor Preference | Location |

| 3-Dehydroecdysteroid-3β-reductase | Reduces 3-dehydroecdysone to ecdysone | NADH favored in S. littoralis midgut | Lepidopteran hemolymph, S. littoralis midgut |

| 3β-Hydroxysteroid dehydrogenase-like | 3β-reduction of 3-oxo-ecdysteroids | NADH-dependent reduction, NAD+-dependent oxidation | Carcinus maenas Y-organ microsomes |

Ecdysone Oxidase Involvement in 3-Dehydroecdysone Formation

Ecdysone oxidase is an enzyme that catalyzes the oxidation of ecdysone and 20-hydroxyecdysone at the C-3 position to form 3-dehydroecdysone and 3-dehydro-20-hydroxyecdysone, respectively. nih.govroyalsocietypublishing.org This reaction is a key step in the 3-epimerization pathway, which is a major route for ecdysteroid metabolism and inactivation in many insects. nih.govroyalsocietypublishing.org While ecdysone oxidase acts on ecdysone and its hydroxylated derivatives, the formation of this compound from 2-deoxyecdysone is also a plausible reaction catalyzed by a similar oxidase activity. In Carcinus maenas, the enzyme responsible for the 3-dehydrogenation in the Y-organs is distinct from the soluble ecdysone oxidase found in peripheral tissues and is instead a membrane-bound, NAD+-dependent enzyme. nih.gov This indicates that different enzymes can be involved in the formation of 3-dehydroecdysteroids in different tissues and species.

Hydroxylase Specificity in Ecdysteroid Metabolism

The terminal steps in the biosynthesis of ecdysone involve a series of hydroxylation reactions. The enzymes responsible for these modifications, known as hydroxylases, exhibit a degree of substrate specificity that influences the final ecdysteroid products.

Research indicates that the three terminal hydroxylases involved in ecdysone formation generally show a lack of strict substrate specificity concerning the oxidation state at the C-3 position. eje.cz This suggests they can act on both 3-hydroxy and 3-dehydro intermediates. In the crab Carcinus maenas, studies have shown that 3-dehydroecdysone (3DE) can be formed from precursors like 2-deoxyecdysone and 2,22-dideoxyecdysone, but not from ecdysone itself, highlighting a specific directionality in the pathway. nih.gov

The hydroxylation sequence is a critical aspect of ecdysteroid biosynthesis. In spinach, Spinacia oleracea, the C2-hydroxylase is more efficient with 2-deoxy-20-hydroxyecdysone (B190948) than with 2-deoxyecdysone, suggesting that C-20 hydroxylation precedes C-2 hydroxylation in this species. nih.gov In insects, the hydroxylation at C-2, C-22, and C-25 are key steps. eje.cz The enzymes responsible for these hydroxylations are cytochrome P450 monooxygenases. nih.gov In Drosophila melanogaster, the sad gene (CYP315A1) encodes the C2-hydroxylase, while the dib gene (CYP302A1) encodes the C22-hydroxylase. unc.edu

The relative rates of these hydroxylation steps can determine the predominant ecdysteroid products. For instance, if the 25-hydroxylase becomes rate-limiting, it can lead to an accumulation of 25-deoxyecdysone. eje.cz Similarly, a limitation in the activity of a 3-dehydrosteroid reductase can result in a higher ratio of 3-dehydroecdysone to ecdysone. eje.cz

Compartmentalization and Tissue-Specific Metabolism

The metabolism of this compound and other ecdysteroids is not uniform throughout the organism but is compartmentalized, with different tissues exhibiting distinct metabolic activities.

In many insect species, the prothoracic glands secrete 3-dehydroecdysone into the hemolymph. eje.cz The hemolymph then plays a crucial role in the conversion of this precursor into the active molting hormone, 20-hydroxyecdysone. This conversion involves a 3β-reductase enzyme present in the hemolymph that reduces 3-dehydroecdysone to ecdysone. eje.cz This ecdysone is then hydroxylated at the C-20 position by a 20-monooxygenase, an enzyme found in various peripheral tissues such as the fat body, Malpighian tubules, and midgut.

In the crayfish Orconectes limosus, injected [³H]3DE is effectively reduced and hydroxylated to [³H]20-hydroxyecdysone, which is a major circulating ecdysteroid. eje.cz However, unlike in many insects, the hemolymph of Orconectes lacks 3β-reductase activity. eje.cz Instead, this enzyme is found in various other tissues, indicating a different site for this metabolic step in this crustacean. eje.cz In several arthropod species, the interconversion between 3-dehydro and 3-hydroxy ecdysteroids is a key metabolic step in peripheral tissues. normalesup.org

The inactivation of ecdysteroids also occurs in peripheral tissues. One major route of inactivation is through 26-hydroxylation, catalyzed by ecdysteroid 26-hydroxylase, which has been studied in the midgut of Manduca sexta. nih.gov Further metabolism can lead to the formation of polar conjugates and ecdysonoic acids, which are then excreted. nih.govwiley.com

In adult female insects, the ovaries are a significant site of ecdysteroid synthesis. eje.cz Ovarian follicle cells can produce ecdysteroids, which are often stored in a conjugated form in the eggs. oup.com These maternal ecdysteroids are crucial for embryonic development.

Studies in Locusta migratoria have shown that ovaries synthesize large quantities of ecdysteroids, with conjugated 2-deoxyecdysone being a predominant form. oup.com During embryogenesis, these maternal conjugates are gradually metabolized. oup.com In the silkworm, Bombyx mori, the ecdysone oxidase (EO) gene, which converts ecdysone to 3DE, is highly expressed in mature ovaries. nih.gov This suggests that 3DE is synthesized from ecdysone in the maternal ovary and stored. During early embryonic development, this maternal 3DE is then converted back to active ecdysone. nih.gov

The metabolism of ecdysteroids during embryogenesis can involve hydrolysis of conjugated forms, followed by further modifications. For example, in Schistocerca gregaria, enzymic hydrolysis of ecdysteroid phosphates occurs during embryogenesis. wiley.com In some species, apolar ecdysteroid derivatives, such as fatty acyl esters, are formed in the ovaries and transferred to the eggs, potentially serving as inactive storage forms. wiley.com

The specific ecdysteroid precursors and metabolic pathways can vary between species. For instance, in Locusta migratoria, follicle cells incubated with radiolabeled precursors produced ecdysone and 20-hydroxyecdysone, with no detectable 3-dehydro derivatives. eje.cz In contrast, studies with other lepidopteran species have highlighted the importance of the 3-dehydro pathway. eje.cz

Biological Context and Biochemical Roles of 3 Dehydro 2 Deoxyecdysone

Occurrence and Detection in Arthropod Species

The presence of 3-Dehydro-2-deoxyecdysone has been noted in several insect species as a key intermediate in the biosynthesis of ecdysteroids, the hormones that govern molting and metamorphosis.

In the migratory locust, Locusta migratoria, research has demonstrated that follicle cells can convert radiolabeled 5β-diketol into various ecdysteroids, including this compound. eje.cz This conversion highlights its role as a precursor in the ecdysone (B1671078) synthesis pathway. eje.cz The prothoracic glands of this species are also a primary site for the production of ecdysone, with studies showing the efficient conversion of the precursor diketol to both ecdysone and 3-dehydroecdysone (B1239484). core.ac.uk

In the tobacco hornworm, Manduca sexta, the prothoracic glands synthesize and secrete the pro-hormone 3-dehydroecdysone (3DE), which is then converted to ecdysone in the hemolymph. nih.gov The final steps of ecdysteroid biosynthesis, involving a series of hydroxylation reactions, are mediated by cytochrome P450 enzymes encoded by the Halloween genes. nih.gov The expression of these genes, such as phantom (25-hydroxylase), disembodied (22-hydroxylase), and shadow (2-hydroxylase), is predominantly in the prothoracic glands and their mRNA levels correlate with the ecdysteroid titer in the hemolymph. nih.gov

The fruit fly, Drosophila melanogaster, has been a pivotal model for understanding the genetic control of ecdysteroid biosynthesis. In this species, the diketol precursor undergoes reduction at the C-3 position to form the ketodiol, which is then subjected to three terminal hydroxylation steps to produce ecdysone. core.ac.ukkyoto-u.ac.jp The enzymes responsible for these hydroxylations are encoded by the Halloween genes. nih.govpnas.org While there is no evidence of maternal contribution of the sad (shadow) mRNA, which encodes the 2-hydroxylase, its expression is observed in the epidermis during embryonic development. pnas.org

In the silkworm, Bombyx mori, studies have identified various ecdysteroid phosphates in the ovaries, indicating complex metabolic pathways. eje.cz The biosynthesis of ecdysone in Bombyx mori involves precursors such as 2-deoxyecdysone (B1253580). researchgate.net Furthermore, research has shown that maternal ecdysone can be converted to 3-dehydroecdysone (3DE) in the ovary, which is then converted back to active ecdysone during the embryonic development of the offspring, highlighting a novel pathway for the origin of embryonic ecdysteroids. nih.gov

Table 1: Occurrence of this compound and Related Compounds in Select Insect Species

| Species | Compound/Intermediate | Tissue/Stage of Detection | Reference(s) |

|---|---|---|---|

| Locusta migratoria | This compound | Follicle cells | eje.cz |

| 3-Dehydroecdysone | Prothoracic glands | core.ac.uk | |

| Manduca sexta | 3-Dehydroecdysone (pro-hormone) | Prothoracic glands | nih.gov |

| Ecdysone and 2-deoxyecdysone (and their 3-dehydro derivatives) | Prothoracic glands | nih.gov | |

| Drosophila melanogaster | Ecdysone (biosynthesis from ketodiol) | Prothoracic gland cells of the ring gland | core.ac.ukkyoto-u.ac.jp |

| 3-Dehydro-E 2-phosphate | Larvae | biorxiv.org | |

| Bombyx mori | 3-Dehydroecdysone (from maternal ecdysone) | Ovary | nih.gov |

| 2-Deoxyecdysone | Ovaries/eggs | researchgate.net |

In crustaceans, the Y-organs are the glands analogous to the insect prothoracic glands, responsible for synthesizing molting hormones.

In the crayfish, Orconectes limosus, the Y-organs produce both ecdysone and 3-dehydroecdysone. eje.cz Studies using radiolabeled 3-dehydroecdysone have shown its efficient conversion to 20-hydroxyecdysone (B1671079), the major circulating ecdysteroid. eje.cz The Y-organs of this species secrete 3-dehydroecdysone in vitro. eje.cz

The shore crab, Carcinus maenas, also utilizes the Y-organs for ecdysteroid production. These glands secrete ecdysone, 25-deoxyecdysone, and 3-dehydroecdysone as end-products. nih.govportlandpress.com Research has demonstrated that 3-dehydroecdysone is formed from precursors like 5β-ketodiol, 2,22-dideoxyecdysone, and 2-deoxyecdysone within the Y-organ cells. nih.gov The enzyme responsible for the 3β-dehydrogenation step is a membrane-bound, NAD+-dependent 3β-hydroxysteroid dehydrogenase, distinct from the soluble ecdysone oxidase found in many other arthropods. nih.gov

Table 2: Ecdysteroid Production in Select Crustacean Species

| Species | Secretory Products of Y-organ | Key Findings | Reference(s) |

|---|---|---|---|

| Orconectes limosus | Ecdysone, 3-Dehydroecdysone | Y-organs secrete 3-dehydroecdysone, which is converted to 20-hydroxyecdysone. | eje.czeje.czijariie.com |

| Carcinus maenas | Ecdysone, 25-Deoxyecdysone, 3-Dehydroecdysone | 3-Dehydroecdysone is a secretory product and is formed from various deoxy-precursors. | nih.govportlandpress.comijariie.com |

Insect Systems (e.g., Locusta migratoria, Manduca sexta, Drosophila melanogaster, Bombyx mori)

Presence as a Phytoecdysteroid in Plants

This compound is among the numerous ecdysteroids, known as phytoecdysteroids, found in various plant species. nih.govchemrxiv.org These compounds are considered secondary metabolites that plants synthesize for defense against herbivorous insects. nih.govresearchgate.net The presence of phytoecdysteroids can disrupt the endocrine system of insects that ingest them, leading to developmental defects and mortality. nih.govresearchgate.net While many plants have the genetic capacity for ecdysteroid synthesis, the expression of these pathways is often downregulated. mdpi.com Phytoecdysteroids like 2-deoxyecdysone have been identified in various plant families, including the Caryophyllaceae. redalyc.org

Function as a Biosynthetic Intermediate or Pro-hormone in Developmental Pathways

This compound is a critical intermediate in the complex biosynthetic pathway of ecdysone, often referred to as the "Black Box" due to uncharacterized early steps. core.ac.ukencyclopedia.pub The pathway commences with cholesterol, which is converted through a series of reactions to a 5β-diketol intermediate. eje.cz In many insects, this diketol is then converted to 3-dehydroecdysone, which acts as a pro-hormone. eje.cz For instance, in Manduca sexta, 3-dehydroecdysone is released from the prothoracic glands and subsequently reduced to ecdysone in the hemolymph. nih.gov Ecdysone is then hydroxylated to the more active 20-hydroxyecdysone in peripheral tissues. encyclopedia.pub The final hydroxylation steps at positions C-2, C-22, and C-25 are catalyzed by specific cytochrome P450 enzymes. nih.gov

Maternal Contribution of this compound and Related Ecdysteroids in Embryogenesis

Maternal contribution of ecdysteroids is crucial for the embryonic development of many insects. oup.com In Locusta migratoria, the ovaries synthesize large quantities of conjugated ecdysteroids, predominantly conjugated 2-deoxyecdysone and ecdysone, which are transferred to the eggs. oup.com These maternal conjugates are metabolized by the embryo as development proceeds. oup.com In Bombyx mori, a specific pathway has been identified where maternally produced ecdysone is converted to 3-dehydroecdysone in the ovaries and stored in the yolk granules. nih.gov This stored 3-dehydroecdysone is then converted back to ecdysone during early embryogenesis, providing a source of active hormone before the embryonic prothoracic glands are formed. nih.gov In Drosophila melanogaster, while various ecdysteroid phosphates are found, there appears to be no maternal contribution of the mRNA for the sad gene, which is involved in the final steps of ecdysone synthesis. pnas.orgbiorxiv.org

Ecological Implications as a Component of Plant Chemical Defense

The production of phytoecdysteroids, including compounds structurally related to this compound, serves as a significant chemical defense mechanism for plants against insect herbivores. nih.govmdpi.combohrium.com When ingested, these compounds can act as feeding deterrents and disrupt the hormonal regulation of molting and development in non-adapted insects. researchgate.netmdpi.com This can lead to premature molting, metabolic disruption, and ultimately, death of the insect pest. nih.govresearchgate.net The effectiveness of this defense depends on the insect species, as some have evolved mechanisms to detoxify or tolerate phytoecdysteroids. mdpi.com The distribution and concentration of these defensive compounds can vary significantly among different plant species and tissues. mdpi.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 20-hydroxyecdysone |

| 7-dehydrocholesterol (B119134) |

| Cholesterol |

| Ecdysone |

| 2-deoxyecdysone |

| 5β-diketol |

| 25-deoxyecdysone |

| 2,22-dideoxyecdysone |

| 3-dehydroecdysone |

| 20-hydroxyecdysonoic acid |

| 3-epi-20-hydroxyecdysone 3-phosphate |

| Ecdysone 22-phosphate |

| 20,26-dihydroxy-E 26-phosphate |

| 3-dehydro-E 2-phosphate |

| 2-deoxyecdysone 22-phosphate |

Analytical and Research Methodologies for 3 Dehydro 2 Deoxyecdysone Studies

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of ecdysteroid research, enabling the separation and quantification of individual compounds from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a principal method for the analysis of ecdysteroids, including 3-Dehydro-2-deoxyecdysone. eje.cz Reversed-phase (RP) HPLC is commonly employed, utilizing columns such as Spherisorb ODS 2. eje.cz A typical mobile phase for routine analysis involves a gradient of acetonitrile (B52724) and isopropanol (B130326) in water containing trifluoroacetic acid (TFA). eje.cz For instance, a method might start with an isocratic elution with 20% organic solvent, followed by a gradient increase to 100%. eje.cz

Normal-phase (NP) HPLC has also been used, for example, with a Zorbax-Sil column and a mobile phase of dichloromethane, isopropanol, and water. eje.cz The combination of HPLC with techniques like radioimmunoassay (RIA) provides a powerful tool for analyzing ecdysteroids at picogram levels. nih.gov HPLC systems coupled with photodiode array detectors are used to obtain UV spectra, which are characteristic for ecdysteroids and aid in their identification. nih.gov The typical UV absorbance maximum for the 14α-hydroxy-Δ⁷-6-one chromophore found in many ecdysteroids is around 242 nm. mdpi.com

Table 1: HPLC Systems for Ecdysteroid Analysis

| Feature | System 1 (RP-HPLC) | System 2 (RP-HPLC) | System 3 (NP-HPLC) |

|---|---|---|---|

| Column | Spherisorb ODS 2 | Spherisorb ODS 2 | Zorbax-Sil |

| Mobile Phase | Acetonitrile/isopropanol (5:2, v/v) in water/TFA (0.1%, v:v) | 23% acetonitrile in water (0.1% TFA) | Dichloromethane/isopropanol/water (125:30:2, v:v:v) |

| Flow Rate | 1 ml/min | - | 2 ml/min |

| Elution | Gradient (20-100% organic) | Isocratic | Isocratic |

| Application | In vivo metabolite analysis | In vitro metabolite analysis | Metabolite separation |

Data derived from a study on Orconectes limosus. eje.cz

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of ecdysteroids. Due to the polarity of these molecules, a derivatization step, typically trimethylsilylation, is necessary before analysis. nih.govmdpi.combiorxiv.org Fused-silica capillary columns coated with apolar stationary phases like OV-1 are often used. nih.gov

GC-MS with selected-ion monitoring (SIM) offers high sensitivity and selectivity, with detection limits for some ecdysteroids reaching the picogram range. nih.govusda.gov This method is complementary to HPLC-RIA, providing enhanced selectivity. nih.gov GC-MS has been instrumental in determining the composition of ecdysteroids at various developmental stages in insects. usda.gov

Immunological Assays for Ecdysteroid Detection

Immunological assays provide highly sensitive methods for the quantification of total ecdysteroids in biological samples.

Radioimmunoassay (RIA) and Enzyme Immunoassay (EIA) Development and Application

Radioimmunoassay (RIA) was a foundational technique for quantifying ecdysteroids. researchgate.net However, Enzyme Immunoassays (EIA) have been developed and are now often recommended due to their comparable sensitivity and range, as well as advantages in safety and time savings. researchgate.netnih.gov A good correlation has been found between results obtained from both RIA and EIA when analyzing biological samples. researchgate.netnih.gov

The development of new antisera has further improved the utility of these assays. For instance, some antisera show high sensitivity to ecdysone (B1671078) and its A-ring derivatives like 3-dehydroecdysone (B1239484), allowing for the direct quantification of total ecdysteroids in samples containing varying ratios of these compounds without extensive sample preparation. eje.cz EIAs often utilize a 96-well microtiter plate format, with an enzyme like acetylcholinesterase or peroxidase conjugated to an ecdysteroid derivative as a tracer. researchgate.netcabidigitallibrary.orgbrown.edu

Table 2: Comparison of RIA and EIA for Ecdysteroid Quantification

| Feature | Radioimmunoassay (RIA) | Enzyme Immunoassay (EIA) |

|---|---|---|

| Sensitivity | High | At least equivalent to RIA |

| Analytical Range | Good | At least equivalent to RIA |

| Safety | Involves radioisotopes | Does not require radioisotopes |

| Time | More time-consuming | More time-saving |

| Correlation | Good correlation with EIA (r = 0.83) | Good correlation with RIA |

Based on comparative studies of the two methods. researchgate.netnih.gov

Isotopic Labeling and Radiotracer Experiments for Pathway Elucidation

Isotopic labeling is a crucial tool for tracing the metabolic fate of ecdysteroid precursors and elucidating biosynthetic pathways. biorxiv.org Tritiated ([³H]) or other isotopically labeled compounds, such as [³H]3-dehydroecdysone or [³H]2-deoxyecdysone, are introduced into an organism or tissue culture, and the resulting labeled metabolites are then identified. eje.czresearchgate.netnih.gov

For example, in vivo studies in the crayfish Orconectes limosus using [³H]3-dehydroecdysone demonstrated its conversion to [³H]20-hydroxyecdysone. eje.cz In Drosophila S2 cells transfected with specific genes, the metabolism of [³H]ketotriol (2,22-dideoxyecdysone) to [³H]2-deoxyecdysone and subsequently to [³H]ecdysone has been shown, confirming the function of the enzymes Disembodied (Dib) and Shadow (Sad). nih.gov These experiments are fundamental to understanding the sequence of enzymatic reactions in the ecdysteroidogenic pathway. researchgate.netnih.gov

In Vitro Organ and Tissue Culture Systems for Metabolic Studies

In vitro culture systems using isolated organs and tissues have been indispensable for tracing the metabolic pathways of ecdysteroids without the complexities of a whole organism. These systems allow for the incubation of tissues with radiolabelled precursors and the subsequent analysis of the metabolites produced.

Studies using the Y-organs (the crustacean equivalent of the prothoracic gland) from crabs and crayfish have been particularly informative. eje.cznih.govnih.gov When Y-organs from the crab Carcinus maenas were incubated with various substrates, a microsomal enzyme was identified that could catalyze the 3β-reduction of 3-dehydro-2,22-dideoxyecdysone and this compound. normalesup.org In the crayfish Orconectes limosus, incubation of various tissues with radiolabelled 3-dehydroecdysone ([³H]3DE) revealed that 3β-reduction and 20-hydroxylation were the predominant enzymatic activities, with ovaries being the only tissue showing significant 3α-reductase activity. eje.cz

Insect prothoracic glands and follicle cells have also been extensively studied in vitro. eje.cz Incubations of prothoracic glands from the locust Locusta migratoria with a labelled precursor, 3-dehydroketodiol, resulted in the production of both 3-dehydroecdysteroids and their corresponding 3-hydroxy forms, including this compound. tandfonline.com These experiments demonstrated that parallel 3-dehydro and 3β-hydroxy pathways can operate within the gland. eje.cztandfonline.com

Plant tissue cultures, such as calli and hairy roots, have also proven to be valuable models for studying ecdysteroid biosynthesis. nih.goveje.czd-nb.info Hairy root cultures of Serratula tinctoria were shown to efficiently incorporate radiolabelled cholesterol and mevalonic acid into ecdysteroids. eje.cz In cultures of the fern Polypodium vulgare, incubation with 3-dehydro-2,22,25-trideoxyecdysone resulted in various metabolites, providing insights into the substrate specificity of the hydroxylase enzymes. nih.gov For instance, these studies suggested that only compounds with a 3β-hydroxyl group are substrates for the 2-hydroxylase. nih.gov

Table 3: Selected Findings from In Vitro Ecdysteroid Metabolism Studies

| In Vitro System | Organism | Precursor(s) Studied | Key Metabolites/Findings | Reference(s) |

|---|---|---|---|---|

| Y-organ culture | Carcinus maenas (crab) | 3-dehydro-2,22-dideoxyecdysone, this compound | Identification of a microsomal 3β-HSD-like activity that reduces the precursors. | normalesup.org |

| Various tissue cultures | Orconectes limosus (crayfish) | [³H]3-dehydroecdysone | 3β-reduction and 20-hydroxylation were the main activities; ovaries showed 3α-reductase activity. | eje.cz |

| Prothoracic gland culture | Locusta migratoria (locust) | [³H]3-dehydroketodiol | Production of both 3-dehydro and 3β-hydroxy intermediates, including this compound. | tandfonline.com |

| Prothalli and calli culture | Polypodium vulgare (fern) | 3-dehydro-2,22,25-trideoxyecdysone, 2-deoxyecdysone (B1253580) | Demonstrated high 2-hydroxylase activity; suggested only 3β-hydroxy compounds are substrates for 2-hydroxylase. | nih.gov |

Comparative Biochemical and Genomic Approaches in Ecdysteroid Research

Comparative approaches, which analyze and contrast biochemical pathways and gene sequences across different species, provide powerful insights into the evolution and conservation of ecdysteroidogenesis. The advent of large-scale genome sequencing has enabled phylogenomic analyses of the gene families involved.

By comparing the transcriptomes of the prothoracic gland and the brain in the silkworm Bombyx mori, researchers identified preferentially expressed genes in the PG. plos.org The function of the Drosophila orthologs of these candidate genes was then assessed using RNAi, demonstrating the evolutionary conservation of many ecdysteroidogenic genes between lepidopteran and dipteran insects. plos.org

Genomic analysis across hundreds of arthropod species has revealed patterns in the distribution and copy number of key biosynthetic enzymes. biorxiv.org For example, such studies have shown that the enzyme Neverland is absent in all beetles, while losses of another enzyme, DHCR24, correlate with the production of specific types of ecdysteroids. biorxiv.org This comparative genomic data helps formulate hypotheses about how dietary shifts and other evolutionary pressures have shaped the ecdysteroid pathway. biorxiv.org

Functional phylogenomic studies of entire gene families, such as the Ecdysteroid Kinase-like (EcKL) family, help to place genes of known function into a broader evolutionary context and generate testable hypotheses about the roles of uncharacterized members. nih.gov Comparing the outcomes of whole-genome expression analysis in steroid-deficient (ecdysoneless) and receptor-deficient (EcR null) Drosophila mutants has allowed scientists to distinguish between genes regulated directly by the hormone, by the receptor, or by the hormone-receptor complex. nih.gov This approach confirmed known ecdysone-regulated functions and validated pathways that had only been indirectly associated with ecdysone signaling. nih.gov These comparative methods are crucial for understanding how a conserved pathway involving intermediates like this compound has been adapted across the vast diversity of arthropods.

Evolutionary and Comparative Aspects of 3 Dehydro 2 Deoxyecdysone Pathways

Evolutionary History of Ecdysteroid Biosynthesis Genes (e.g., Cytochrome P450s)

The genes encoding the enzymes for ecdysteroid biosynthesis, particularly the cytochrome P450 (CYP) monooxygenases, have a rich evolutionary history characterized by gene duplication, diversification, and conservation. biorxiv.org These enzymes are crucial for the hydroxylation steps in the conversion of cholesterol to ecdysone (B1671078) and its subsequent metabolites. royalsocietypublishing.orgnih.gov

The "Halloween genes," a group of CYP genes, are central to ecdysteroidogenesis. royalsocietypublishing.org These include spook (CYP307A1), phantom (CYP306A1), disembodied (CYP302A1), and shadow (CYP315A1), which catalyze sequential hydroxylations of the steroid precursor. royalsocietypublishing.orgcambridge.org Phylogenetic analyses reveal that these genes have been largely conserved across holometabolous insects, suggesting a common and essential role in development. semanticscholar.org However, the complete set of Halloween genes is not universally present across all arthropods, indicating a stepwise evolution of the pathway. researchgate.net For instance, while insects possess a full complement of these genes, other panarthropods like onychophorans and tardigrades only have orthologues of shadow (CYP315A1). royalsocietypublishing.org This suggests that the ancestral ecdysteroid biosynthesis pathway may have been simpler and that additional genes were incorporated and specialized over evolutionary time. royalsocietypublishing.org

The evolution of these gene families is often described by a "birth-and-death" model, where gene duplications lead to new gene copies that can either be lost or acquire new functions (neofunctionalization). oup.com This is evident in the lineage-specific expansions and contractions of CYP gene families in different insect orders. oup.com For example, the CYP6AS family is expanded in bees, while the CYP4 family is reduced. oup.com Such dynamics can be linked to adaptations to different ecological niches and diets, as some P450s are also involved in detoxifying plant secondary metabolites. oup.comnih.gov

The functional conservation of these enzymes is remarkable. Orthologs of the Halloween genes from different insect species often perform the same catalytic functions. semanticscholar.org For example, disembodied (CYP302A1) consistently acts as a C22-hydroxylase in various insects. nih.govresearchgate.netresearchgate.net This high degree of functional conservation underscores the fundamental importance of the ecdysteroid signaling pathway for insect life.

Comparative Analysis of Ecdysteroid Metabolic Routes Across Different Organisms

While the core ecdysteroid biosynthetic pathway is conserved, there is significant diversity in the metabolic routes across different organisms. oup.com The formation of 3-dehydroecdysteroids, including 3-dehydro-2-deoxyecdysone, is a key point of divergence. In some insects, 3-dehydroecdysone (B1239484) is a major product of the prothoracic glands, while in others, ecdysone is the primary secreted hormone. eje.cz

For instance, in the silkworm, Bombyx mori, ecdysone can be converted to 3-dehydroecdysone (3DE) by ecdysone oxidase. nih.gov This 3DE can then be stored and later converted back to ecdysone by a 3DE-3β-reductase, providing a mechanism for regulating the active hormone levels during embryonic development. nih.gov In contrast, in the fruit fly, Drosophila melanogaster, the direct hydroxylation pathway to ecdysone appears to be more prominent during larval stages. nih.gov

The metabolism of ingested ecdysteroids also varies. Phytophagous insects have evolved different strategies to tolerate high levels of phytoecdysteroids in their diet. researchgate.net Some species, like Spodoptera litura, upregulate multiple degradation pathways, including 3-epimerization, phosphorylation, and hydroxylation. researchgate.net Other related species, such as Helicoverpa armigera, rely more on esterification and hydroxylation for detoxification. researchgate.net

Furthermore, the final active hormone can differ. While 20-hydroxyecdysone (B1671079) (20E) is the most common active ecdysteroid, some arthropods, like the spider mite Tetranychus urticae, utilize ponasterone A as their primary molting hormone due to the absence of the phantom gene and thus the inability to perform C25 hydroxylation. semanticscholar.org

The table below summarizes some of the key enzymes and their roles in different organisms, highlighting the diversity in ecdysteroid metabolic pathways.

| Enzyme/Gene Family | Function | Organism(s) | Key Findings |

| Cytochrome P450s (Halloween Genes) | |||

| phantom (CYP306A1) | C25-hydroxylase | Drosophila melanogaster, Bombyx mori | Essential for the conversion of 2,22,25-trideoxyecdysone (B1254953) to 22,25-dideoxyecdysone. cambridge.org |

| disembodied (CYP302A1) | C22-hydroxylase | Drosophila melanogaster, Bombyx mori | Catalyzes the hydroxylation at the C22 position. nih.govresearchgate.netresearchgate.net |

| shadow (CYP315A1) | C2-hydroxylase | Drosophila melanogaster, Panarthropods | The most conserved Halloween gene, present even in onychophorans and tardigrades. royalsocietypublishing.orgnih.gov |

| shade (CYP314A1) | C20-hydroxylase (Ecdysone 20-monooxygenase) | Drosophila melanogaster, Helicoverpa armigera | Converts ecdysone to the active hormone 20-hydroxyecdysone. cambridge.org |

| Other Enzymes | |||

| Ecdysone Oxidase | Converts ecdysone to 3-dehydroecdysone | Bombyx mori | Plays a role in regulating hormone levels during embryonic development. nih.gov |

| 3-Dehydroecdysone-3β-reductase | Converts 3-dehydroecdysone to ecdysone | Bombyx mori | Part of a reversible pathway to control active hormone availability. nih.gov |

| Ecdysteroid Kinase-like (EcKL) | Phosphorylation of ecdysteroids | Various insects | Involved in hormone storage, recycling, and detoxification. nih.govoup.com |

Divergence and Conservation of Enzyme Functionality in Ecdysteroidogenesis

The functionality of enzymes in the ecdysteroidogenic pathway exhibits both remarkable conservation and significant divergence. The core hydroxylases of the Halloween gene family show strong functional conservation across a wide range of insects, indicating their ancient and fundamental role. semanticscholar.org This conservation allows for a general model of ecdysteroid biosynthesis to be applied to many insect species. tandfonline.com

However, divergence in enzyme function is also evident, often arising from gene duplication events. oup.com For example, the paralogous genes spook and spookier in some insects have diverged in their expression patterns and potentially their specific roles in different tissues or developmental stages. semanticscholar.org This functional divergence can contribute to the evolution of novel developmental strategies and adaptations.

The substrate specificity of these enzymes can also vary. While the terminal hydroxylases generally act on a specific sequence of intermediates, they can sometimes exhibit a degree of promiscuity, hydroxylating alternative substrates. eje.cz This lack of absolute specificity might have provided the raw material for the evolution of alternative metabolic pathways. eje.cz

Furthermore, the evolution of ecdysteroid inactivation pathways demonstrates considerable divergence. oup.com The formation of 3-dehydro compounds and their subsequent epimerization is a major inactivation route in some species, while conjugation with phosphates or fatty acids is more prominent in others. oup.comresearchgate.net The enzymes responsible for these inactivation steps, such as ecdysone oxidase and various transferases, have evolved to meet the specific physiological needs of different organisms.

Q & A

Basic Research Questions

Q. What metabolic pathways involve 3-Dehydro-2-deoxyecdysone, and what analytical methods are used for its detection in biological samples?

- Answer: this compound is primarily associated with cholesterol metabolism, particularly in steroid hormone biosynthesis, bile acid biosynthesis, and insect hormone pathways. Detection in biological samples (e.g., serum, feces) requires high-resolution analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC). These methods ensure specificity and sensitivity, especially when distinguishing it from structurally similar metabolites. Validation steps, including spike-and-recovery experiments and calibration with certified reference standards, are critical for accuracy .

Q. What are the primary biological sources of this compound?

- Answer: The compound is a bacterial-derived metabolite linked to gut microbiota activity. Studies in Tibetan Minipigs demonstrate its synthesis via microbial cholesterol metabolism, with subsequent absorption into systemic circulation. This highlights the gut microbiota as a key source, though endogenous production in eukaryotic systems (e.g., insects) remains under investigation .

Q. How can researchers quantify this compound in serum, and what are the technical challenges?

- Answer: Serum quantification typically employs LC-MS due to its low abundance and structural complexity. Challenges include minimizing matrix interference (e.g., phospholipids) via solid-phase extraction and ensuring isotopic labeling for internal standardization. Cross-validation with nuclear magnetic resonance (NMR) spectroscopy is recommended for structural confirmation .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the role of this compound in microbiota-host metabolic interactions?

- Answer: Longitudinal studies using gnotobiotic animal models (e.g., microbiota-depleted rodents colonized with specific bacterial strains) are ideal. Combining metaproteomics (to profile microbial enzymes) and metabonomics (to track host metabolites) can elucidate causal relationships. Fecal microbiota transplantation (FMT) experiments paired with isotope tracing (e.g., ¹³C-cholesterol) further resolve microbial contributions to its synthesis .

Q. How can contradictions in the physiological roles of this compound across studies be resolved?

- Answer: Contradictions (e.g., pro-inflammatory vs. homeostatic effects) may arise from model-specific variables (e.g., host species, microbiota composition). Researchers should conduct comparative analyses across models (e.g., rodents, minipigs) and integrate pathway enrichment tools (e.g., KEGG, MetaCyc) to contextualize findings. Dose-response studies and genetic knockout models (e.g., CYP450 enzymes) can clarify mechanistic disparities .

Q. What multi-omics strategies are effective for studying this compound’s systemic effects in atherosclerosis?

- Answer: Integrative approaches combining metabonomics (serum/feces), metaproteomics (microbial enzymes), and host transcriptomics (liver/intestinal genes) are essential. For example, in atherosclerosis-prone models like Tibetan Minipigs, correlating this compound levels with inflammatory markers (e.g., leukotriene B4) and vascular histopathology can establish its role in disease progression .

Q. What are the implications of elevated this compound in atherosclerosis models, and how can causality be established?

- Answer: Elevated levels correlate with inflammation and bile acid dysregulation in minipig studies. To establish causality, researchers should use pharmacological inhibitors (e.g., bile acid sequestrants) or CRISPR-Cas9-edited gut bacteria to disrupt its synthesis. Longitudinal monitoring of atherosclerotic plaque formation and immune cell infiltration (via histology/flow cytometry) will validate mechanistic links .

Methodological Considerations

- Data Contradiction Analysis: Apply triangulation by cross-referencing in vitro (bacterial cultures), in vivo (animal models), and clinical data. Use statistical tools like partial least squares-discriminant analysis (PLS-DA) to identify confounding variables .

- Experimental Replication: Include biological replicates (n ≥ 6 for animal studies) and technical replicates (e.g., triplicate LC-MS runs) to ensure robustness .

- Ethical and Technical Compliance: Adhere to guidelines for metabolomics data reporting (e.g., Metabolomics Standards Initiative) and animal welfare protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.